

An In-depth Technical Guide to the Physical Properties of N-Ethylethylenediamine

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Compound of Interest

Compound Name: *N-Ethylethylenediamine*

Cat. No.: *B093853*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **N-Ethylethylenediamine**, a crucial intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical Properties of N-Ethylethylenediamine

N-Ethylethylenediamine, also known as 2-aminoethyl(ethyl)amine, is a colorless to light yellow liquid with a characteristic amine-like odor. Its fundamental physical characteristics are summarized in the table below, providing a clear reference for laboratory and industrial applications.

Property	Value
Molecular Formula	C ₄ H ₁₂ N ₂
Molecular Weight	88.15 g/mol [1]
Appearance	Colorless to slightly brown liquid
Boiling Point	128-130 °C
Melting Point	-69 °C (estimated)
Density	0.837 g/mL at 25 °C
Refractive Index (n _{20/D})	1.439
Solubility	Soluble in water, ethanol, and ether.
Vapor Pressure	10.4 mmHg at 25 °C
Flash Point	10 °C (closed cup)

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is paramount for the safe handling, process design, and quality control of chemical substances. Below are detailed methodologies for measuring the key physical properties of liquid amines like **N-Ethylethylenediamine**.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.

Apparatus:

- Thiele tube
- Thermometer (with appropriate range)

- Capillary tube (sealed at one end)
- Small test tube
- Rubber band or wire for attachment
- Heating source (Bunsen burner or heating mantle)
- Heat transfer fluid (e.g., mineral oil)

Procedure:

- Fill the Thiele tube with a suitable heat transfer fluid to just above the side-arm.
- Place a small amount (approximately 0.5-1 mL) of **N-Ethylethylenediamine** into the small test tube.
- Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the heat transfer fluid.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Continue gentle heating until a rapid and continuous stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a precise volume, is used for accurate density measurements of liquids.

Apparatus:

- Pycnometer (specific gravity bottle)
- Analytical balance (accurate to ± 0.0001 g)
- Thermometer
- Water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Determine and record the mass of the empty, dry pycnometer.
- Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and record its mass.
- Empty and thoroughly dry the pycnometer.
- Fill the pycnometer with **N-Ethylethylenediamine** and allow it to equilibrate to the same temperature in the water bath.
- Dry the exterior of the pycnometer and record its mass.
- Calculate the density of **N-Ethylethylenediamine** using the following formula: $\text{Density} = \frac{\text{Mass of N-Ethylethylenediamine}}{\text{Volume of Pycnometer}}$ Where the Volume of the Pycnometer is determined from the mass and known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance. It is a characteristic property and is useful for identification and purity assessment.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Soft lens tissue
- Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Circulate water from the constant temperature bath (e.g., 20 °C) through the refractometer prisms.
- Place a few drops of **N-Ethylethylenediamine** onto the surface of the measuring prism.
- Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.
- Adjust the light source and the coarse adjustment knob until the light and dark fields are visible in the eyepiece.
- Turn the fine adjustment knob to bring the dividing line sharply into focus at the intersection of the crosshairs.
- If a color fringe is observed, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

- Read the refractive index value from the scale.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. A qualitative assessment can be performed to determine the solubility of **N-Ethylethylenediamine** in various solvents.

Apparatus:

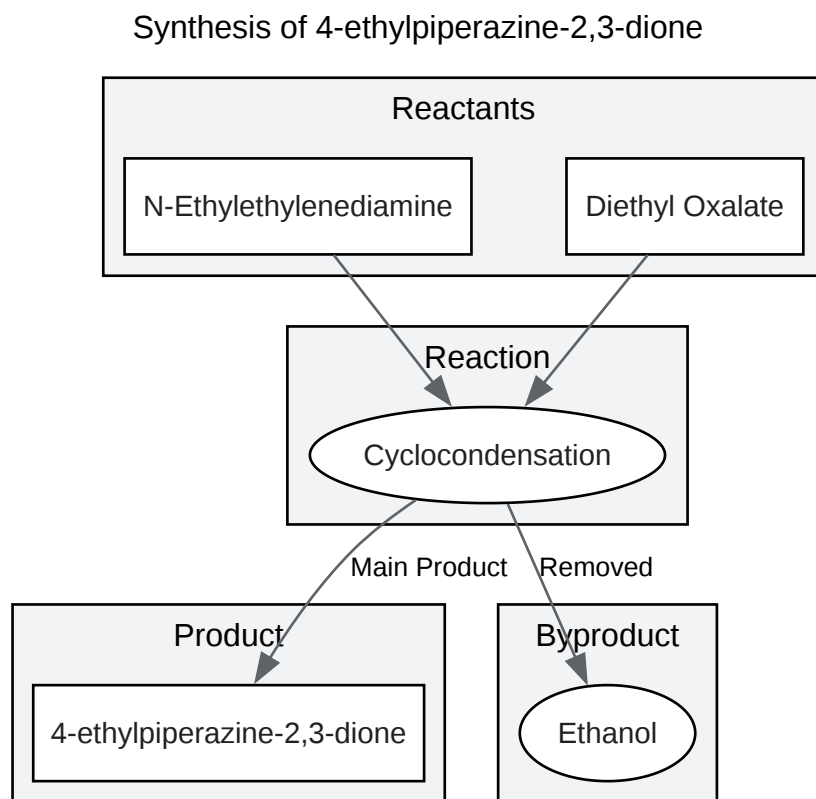
- Test tubes
- Vortex mixer or stirring rod
- Droppers or pipettes

Procedure:

- Place a small amount (e.g., 0.1 mL) of **N-Ethylethylenediamine** into separate test tubes.
- Add a small amount (e.g., 2 mL) of the desired solvent (e.g., water, ethanol, diethyl ether) to each test tube.
- Agitate the mixture vigorously using a vortex mixer or by stirring.
- Observe whether the **N-Ethylethylenediamine** dissolves completely, is partially soluble, or is insoluble. Record the observations. For miscible liquids, a single homogeneous phase will be observed.

Synthesis Pathway Visualization

N-Ethylethylenediamine is a key starting material for the synthesis of various pharmaceutical intermediates. One such important intermediate is 4-ethyl-2,3-dioxopiperazine, a precursor to the side chain of the antibiotic Cefoperazone. The logical workflow for the synthesis of this intermediate is depicted below.



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Caption: Logical workflow for the synthesis of 4-ethylpiperazine-2,3-dione.

Experimental Protocol: Synthesis of 4-ethylpiperazine-2,3-dione

This protocol details the synthesis of 4-ethyl-2,3-dioxopiperazine from **N-ethylethylenediamine** and diethyl oxalate.

Materials:

- **N-Ethylethylenediamine**
- Diethyl oxalate

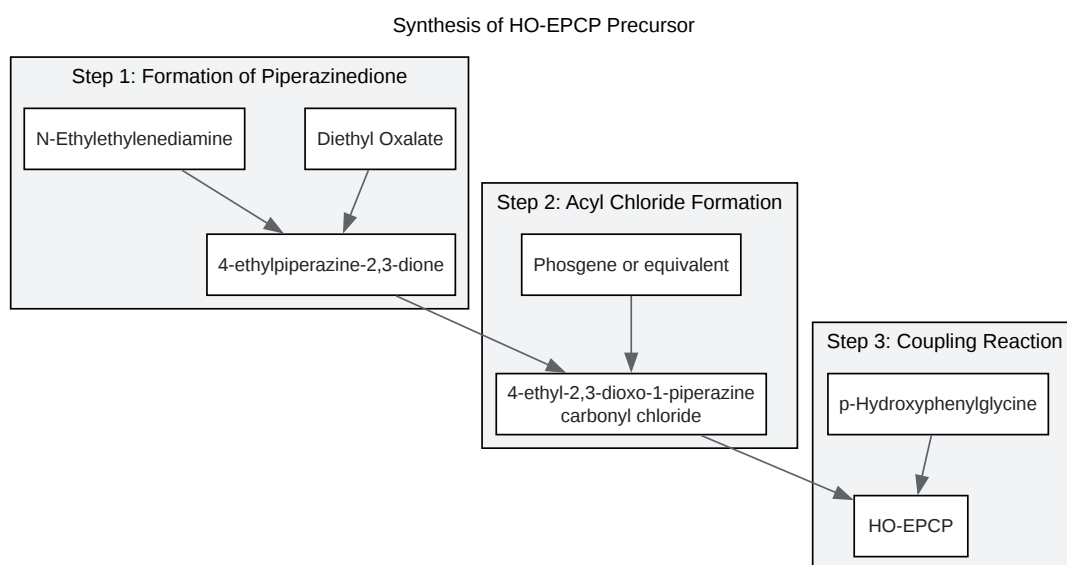
- Anhydrous methanol
- Catalyst (e.g., ammonium chloride or glacial acetic acid)
- Glycol dimethyl ether (for crystallization)

Procedure:

- Preparation of Reactant Solutions:
 - Solution A: Prepare a mixed solution of **N-ethylethylenediamine** in anhydrous methanol. For example, 11g of **N-ethylethylenediamine** in 10g of anhydrous methanol.
 - Solution B: In a separate dry, three-necked flask equipped with a stirrer, add 25ml of anhydrous methanol. Add a catalytic amount of ammonium chloride (e.g., 0.2g) and stir until completely dissolved. Add 19g of diethyl oxalate at 25-30 °C. Cool the solution to 15-20 °C and stir until uniform.
- Reaction:
 - Slowly add Solution A dropwise to Solution B while maintaining the temperature at 15-20 °C and stirring.
 - After the addition is complete, continue to stir the reaction mixture at this temperature for a specified period (e.g., 3 hours).
- Work-up and Purification:
 - After the reaction is complete, remove the solvent by distillation under reduced pressure.
 - Add glycol dimethyl ether to the residue to induce crystallization.
 - Filter the solid product and wash with a small amount of cold solvent.
 - Dry the purified 4-ethyl-2,3-dioxopiperazine product.

The resulting 4-ethyl-2,3-dioxopiperazine can then be converted to 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride, a key intermediate for the synthesis of the Cefoperazone side

chain, HO-EPCP (2-[(4-ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-(4-hydroxyphenyl)acetic acid).



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References

- 1. CN107417630B - Synthesis method of N-ethyl-2, 3-dioxopiperazine - Google Patents [patents.google.com]
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